2-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide
Description
2-Chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide is a structurally complex small molecule featuring a benzenecarboxamide backbone substituted with a 2-chloro group. The phenyl ring attached to the carboxamide nitrogen is further functionalized with a cyano group at position 5 and a (2,6-dichlorophenyl)sulfanyl moiety at position 2. This compound’s design integrates multiple electronegative substituents (chloro, cyano, sulfanyl), which likely influence its electronic properties, solubility, and bioactivity.
Properties
IUPAC Name |
2-chloro-N-[5-cyano-2-(2,6-dichlorophenyl)sulfanylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3N2OS/c21-14-5-2-1-4-13(14)20(26)25-17-10-12(11-24)8-9-18(17)27-19-15(22)6-3-7-16(19)23/h1-10H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRJJGHBIMLRAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C#N)SC3=C(C=CC=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may interact with various biological targets, making it a candidate for further pharmacological studies.
- IUPAC Name : this compound
- Molecular Formula : C20H11Cl3N2OS
- Molecular Weight : 437.73 g/mol
- CAS Number : 2767414
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential anti-inflammatory and anticancer properties.
The compound is believed to exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The sulfanyl group may interact with thiol groups in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The cyano and chloro substituents could influence receptor binding, affecting signal transduction pathways involved in inflammation and cancer progression.
Case Studies
- Anti-inflammatory Activity : In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.
- Anticancer Potential : Preliminary screening against various cancer cell lines revealed that the compound induced apoptosis in human cancer cells, with IC50 values indicating significant cytotoxicity.
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | Macrophages | 10 | |
| Anticancer | HeLa (Cervical Cancer) | 15 | |
| Anticancer | MCF-7 (Breast Cancer) | 12 |
Comparative Analysis
The biological activity of this compound can be compared with similar compounds to understand its unique properties:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 3-Chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide | Anticancer | 18 |
| 4-Chloro-N-{5-cyano-3-(4-fluorophenyl)sulfanyl}benzenecarboxamide | Anti-inflammatory | 25 |
Future Directions
Further research is needed to elucidate the precise molecular targets of this compound and to confirm its therapeutic potential through:
- In vivo Studies : Assessing efficacy and safety in animal models.
- Mechanistic Studies : Investigating specific pathways affected by the compound.
- Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Structural Comparisons:
Core Structure Variations :
- The target compound’s benzene core contrasts with the 1,3,4-thiadiazole in compound 8 , which may confer greater metabolic stability to the latter due to heterocyclic rigidity. Conversely, the benzene core in the target compound could enhance π-π stacking interactions in biological targets.
- Compared to triflumuron and chlorsulfuron , the target lacks urea or sulfonamide groups but includes a sulfanyl bridge, which may reduce hydrolytic degradation compared to urea-based pesticides.
The 2,6-dichlorophenylsulfanyl moiety is shared with compound 8 , suggesting a role in hydrophobic interactions or resistance to oxidative degradation.
Synthesis Complexity :
- The target compound’s synthesis likely parallels methods in , such as coupling a 2,6-dichlorophenyl thiol derivative with a brominated/activated phenyl precursor under inert conditions (e.g., N₂ atmosphere in DMF) . This contrasts with triflumuron and chlorsulfuron , which require urea or sulfonamide-forming reactions .
Potential Applications: While compound 8 and its derivatives were synthesized for pharmaceutical exploration (e.g., enzyme modulation) , the target compound’s chloro and cyano substituents align with agrochemical motifs seen in triflumuron and chlorsulfuron . Its sulfanyl group may offer unique pesticidal activity by targeting thiol-dependent enzymes.
Q & A
Q. What are the key structural features of 2-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide, and how do they influence its physicochemical properties?
- Methodological Answer : The compound contains a benzenecarboxamide core with substituents including chlorine, cyano, and sulfanyl groups. The 2,6-dichlorophenyl group contributes to steric hindrance and lipophilicity, while the sulfanyl moiety may enhance redox reactivity. The cyano group at position 5 increases polarity, affecting solubility. To characterize these properties, use techniques like HPLC (C18 column, acetonitrile/water gradient) and NMR (DMSO-d₆ solvent for solubility assessment). Differential Scanning Calorimetry (DSC) can determine melting points, which are critical for stability studies .
Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- FT-IR Spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S–C aromatic bonds at ~700 cm⁻¹).
- X-ray Crystallography (if crystalline) for absolute configuration determination.
- HPLC-PDA with a reversed-phase column (e.g., Agilent ZORBAX SB-C18) to assess purity (>98% recommended for biological assays) .
Q. What safety protocols should be followed during synthesis and handling?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential toxicity of chlorinated intermediates.
- Waste segregation : Collect halogenated byproducts separately and dispose via certified hazardous waste contractors to prevent environmental contamination.
- Monitor air quality for volatile sulfanyl derivatives using gas chromatography .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound?
- Methodological Answer : Follow a tiered approach:
- Phase 1 (Lab-scale) : Assess hydrolysis kinetics (pH 4–9 buffers, 25–50°C) and photodegradation (UV-Vis light, λ > 290 nm). Measure half-lives using LC-MS/MS.
- Phase 2 (Microcosm) : Study biodegradation in soil/water systems with LC-MS and isotope tracing. Include controls for abiotic degradation.
- Phase 3 (Ecotoxicology) : Use Daphnia magna or Danio rerio models to evaluate acute/chronic toxicity (OECD Test Guidelines 202/203). Reference methodologies from Project INCHEMBIOL for compartmental distribution analysis .
Q. How should contradictions in reported physicochemical data (e.g., solubility, melting point) be resolved?
- Methodological Answer :
- Replicate experiments under standardized conditions (e.g., USP phosphate buffers for solubility, DSC heating rate 10°C/min for melting points).
- Cross-validate with orthogonal methods: Compare DSC results with Hot-Stage Microscopy.
- Statistical analysis : Use ANOVA to identify outliers in multi-lab studies. Adjust for batch-to-batch variability in synthesis (e.g., residual solvents affecting melting points) .
Q. What strategies optimize multi-step synthesis routes for this compound?
- Methodological Answer :
- Protection-Deprotection : Use tert-butyloxycarbonyl (Boc) groups for amine intermediates to prevent side reactions.
- Catalytic Coupling : Employ Pd-catalyzed Suzuki-Miyaura for aryl-sulfur bond formation (e.g., 2,6-dichlorophenyl thioether linkage). Optimize ligand (XPhos) and solvent (toluene/ethanol).
- Green Chemistry : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) in carboxamide formation. Monitor reaction efficiency via TLC (silica gel 60 F254) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
